1-(p-Chlorophenyl)silatrane

CAS No.: 29025-67-0

Cat. No.: VC1717958

Molecular Formula: C12H16ClNO3Si

Molecular Weight: 285.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29025-67-0 |

|---|---|

| Molecular Formula | C12H16ClNO3Si |

| Molecular Weight | 285.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

| Standard InChI | InChI=1S/C12H16ClNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2 |

| Standard InChI Key | IKFVTMCLFHXPQF-UHFFFAOYSA-N |

| SMILES | C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Properties

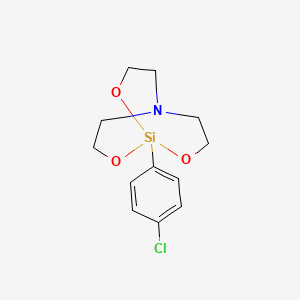

1-(p-Chlorophenyl)silatrane, also known as 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, belongs to the silatrane class of compounds characterized by a unique pentacoordinate silicon structure . The molecule features a silicon atom bonded to a nitrogen atom within a distinctive five-membered heterocyclic ring system, along with a p-chlorophenyl group that contributes to its chemical reactivity and biological activity . This compound's cage-like molecular arrangement creates a distinctive bicyclic[3.3.3] structure containing three oxygen atoms forming bridges within the molecule.

Basic Chemical Information

The fundamental chemical properties of 1-(p-Chlorophenyl)silatrane are summarized in the following table:

Table 1: Chemical Identification and Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

| CAS Registry Number | 29025-67-0 |

| Molecular Formula | C₁₂H₁₆ClNO₃Si |

| Molecular Weight | 285.80 g/mol |

| IUPAC Standard InChIKey | IKFVTMCLFHXPQF-UHFFFAOYSA-N |

These properties establish the fundamental identity of the compound and provide a basis for understanding its interactions in biological and chemical systems .

Historical Development

1-(p-Chlorophenyl)silatrane was developed by M&T Chemicals specifically for use as a single-dose rodenticide . Despite its potent toxicity profile, the compound was never registered for commercial use as a rodenticide beyond experimental applications . This limited regulatory approval stemmed primarily from safety concerns and effectiveness issues observed during field testing.

The compound gained additional notoriety through its inclusion in Project Coast, South Africa's clandestine chemical and biological weapons program during the apartheid era . This historical association highlights the dual-use concerns that have surrounded this compound, positioning it as both a potential pest control agent and a substance with weaponization potential.

Toxicological Profile

The toxicological significance of 1-(p-Chlorophenyl)silatrane stems from its powerful neurotoxic effects, particularly its action as a GABA receptor antagonist in the central nervous system . This mechanism produces dramatic and rapid effects on exposed organisms.

Mechanism of Action

1-(p-Chlorophenyl)silatrane exerts its toxic effects by antagonizing GABA receptors, thereby interfering with one of the central nervous system's primary inhibitory neurotransmitters . This interference creates a state of neuronal hyperexcitation, leading to severe convulsions and rapid death in experimental subjects. The compound primarily targets nervous functions in the brain and possibly the brain stem of vertebrates, causing profound disruption of normal neurological processes .

Experimental Data

Experimental studies have documented the extreme rapidity with which 1-(p-Chlorophenyl)silatrane produces toxic effects. The compound induces convulsions in mice and rats within just one minute of administration, with death typically occurring within five minutes of exposure . This remarkably rapid action contributes to both its high acute toxicity and the phenomenon of "poison shyness" that limits its effectiveness as a rodenticide.

Table 2: Toxicity Timeline in Experimental Models

| Effect | Timeframe After Exposure |

|---|---|

| Onset of convulsions | Within 1 minute |

| Death | Within 5 minutes |

| Target system | Central nervous system (brain and brain stem) |

| Mechanism | GABA receptor antagonism |

These findings underscore the compound's extreme toxicity and explain why, despite initial development as a rodenticide, it demonstrated limited practical utility in field applications .

Comparative Efficacy

Despite its extreme acute toxicity in laboratory settings, 1-(p-Chlorophenyl)silatrane has shown limitations as a practical rodenticide. In field trials, it proved less effective than zinc phosphide against wild rat populations . This reduced effectiveness likely stems from the phenomenon of poison shyness, wherein the rapid onset of unpleasant symptoms causes animals to avoid further consumption of the substance before ingesting a lethal dose.

This characteristic creates an important distinction between the compound's theoretical toxicity (extremely high) and its practical utility as a pest control agent (more limited). The rapid onset of symptoms effectively warns target animals away from consuming lethal quantities, reducing its field efficacy despite its potent toxic properties .

Structure-Activity Relationships

The specific molecular arrangement of 1-(p-Chlorophenyl)silatrane contributes significantly to its biological activity. The compound features a distinctive cage-like molecular structure where a silicon atom forms the central element within a bicyclic system containing three oxygen atoms creating bridges within the molecule .

The presence of the p-chlorophenyl group attached to the silicon atom appears to enhance the compound's neurotoxic properties compared to other silatranes with different substituents . This structure-activity relationship suggests that the specific nature of the aryl group attached to the silicon atom plays a crucial role in determining the biological potency of silatrane compounds.

Table 3: Key Structural Features Contributing to Activity

| Structural Feature | Contribution to Activity |

|---|---|

| Cage-like silatrane framework | Creates unique three-dimensional structure |

| Silicon-nitrogen bond | Essential for biological activity |

| p-Chlorophenyl group | Enhances toxicity and biological effects |

| Three oxygen bridges | Stabilizes molecular conformation |

These structure-activity relationships provide insight into why this particular silatrane demonstrates such potent neurotoxic effects and highlights potential avenues for understanding similar molecular systems .

Analytical Methods and Identification

The identification and analysis of 1-(p-Chlorophenyl)silatrane typically employ standard analytical chemistry techniques. The compound can be identified through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Research Applications

Despite its toxicological concerns, 1-(p-Chlorophenyl)silatrane continues to serve as an important research compound for understanding structure-activity relationships in neurotoxicology. Studies of its mechanism as a GABA receptor antagonist provide insights into neurological processes and potential countermeasures for neurotoxic exposures.

The compound's unique molecular structure also makes it valuable for fundamental research in organosilicon chemistry, particularly for understanding pentacoordinate silicon compounds and their distinctive properties . These research applications represent the primary legitimate use for this compound in contemporary settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume